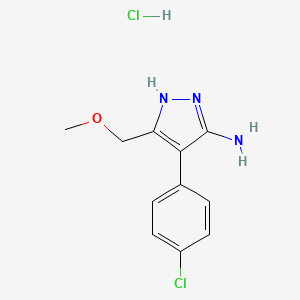
Chlorhydrate de 4-(méthylamino)benzamide
Vue d'ensemble
Description
4-(Methylamino)benzamide hydrochloride is a chemical compound with the CAS Number: 1193389-02-4 . It has a molecular weight of 186.64 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(methylamino)benzamide hydrochloride . Its InChI Code is 1S/C8H10N2O.ClH/c1-10-7-4-2-6(3-5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H .Physical And Chemical Properties Analysis
4-(Methylamino)benzamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 186.64 .Applications De Recherche Scientifique
Recherche en protéomique
Chlorhydrate de 4-(méthylamino)benzamide: est utilisé dans la recherche en protéomique en tant que produit chimique spécialisé. C'est un réactif clé dans l'étude de la structure et de la fonction des protéines, en particulier dans l'identification et la quantification des protéines dans des échantillons biologiques complexes. Son rôle en protéomique peut conduire à des progrès dans la compréhension des maladies au niveau moléculaire et au développement de thérapies ciblées .
Activité antioxydante
Ce composé a été étudié pour ses propriétés antioxydantes. Dans des études scientifiques, il a montré un potentiel dans le piégeage des radicaux libres et la chélation des métaux, qui sont des processus essentiels pour protéger les cellules du stress oxydatif. Cette activité est importante pour la recherche sur le vieillissement, les maladies neurodégénératives et les stratégies de prévention du cancer .
Applications antibactériennes
La recherche indique que le This compound et ses dérivés présentent une activité antibactérienne. Ils ont été testés contre diverses bactéries gram-positives et gram-négatives, montrant une promesse comme base pour le développement de nouveaux agents antibactériens, ce qui est vital à l'ère de la résistance croissante aux antibiotiques .
Découverte et développement de médicaments
Les composés amides, y compris le This compound, jouent un rôle important dans la découverte de médicaments. Ils servent de blocs de construction pour de nombreux candidats médicaments, en particulier dans la synthèse de composés aux propriétés antitumorales, antimicrobiennes et anti-inflammatoires. Cela les rend précieux dans la recherche continue de nouveaux agents thérapeutiques .
Applications industrielles
Au-delà des applications médicales et biologiques, les dérivés du This compound sont utilisés dans divers secteurs industriels. Cela comprend l'industrie des plastiques et du caoutchouc, la production de papier et l'agriculture. Leur polyvalence dans ces domaines découle de leur stabilité chimique et de leur réactivité, qui peuvent être adaptées à des procédés industriels spécifiques .
Synthèse d'intermédiaires pharmaceutiques
Le composé est crucial dans la synthèse d'intermédiaires pour divers médicaments. Il est impliqué dans les processus de synthèse continus, en particulier dans les systèmes de microfluidique où sa cinétique est étudiée. Ces recherches sont essentielles pour optimiser les procédés de fabrication des médicaments, les rendant plus efficaces et plus rentables .
Catalyse
Dans le domaine de la catalyse, le This compound fait partie de la synthèse des benzamides par réactions de condensation. Il est utilisé aux côtés de catalyseurs qui favorisent des procédés à haut rendement et écologiques. Cette application est particulièrement pertinente en chimie verte, où l'accent est mis sur la réduction de l'impact environnemental .
Chimie analytique
Enfin, le This compound est utilisé en chimie analytique pour la caractérisation de nouveaux composés. Des techniques telles que la spectroscopie IR, RMN et l'analyse élémentaire reposent sur ce composé pour une caractérisation précise et détaillée, ce qui est fondamental dans l'identification et la compréhension de nouvelles entités chimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
4-(Methylamino)benzamide hydrochloride, a derivative of benzamidine, primarily targets several enzymes in the human body. These include Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, and Enoyl-CoA delta isomerase 1, mitochondrial . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling.
Mode of Action
It is believed to interact with its targets, possibly through competitive inhibition, altering their normal function . This interaction can lead to changes in the biological processes these enzymes are involved in.
Biochemical Pathways
The biochemical pathways affected by 4-(Methylamino)benzamide hydrochloride are likely to be those involving its target enzymes. For instance, it may affect the coagulation pathway by inhibiting Kallikrein-1, or influence cellular signaling by inhibiting Casein kinase II subunit alpha . The downstream effects of these interactions can vary widely, depending on the specific pathway and the context in which the compound is used.
Pharmacokinetics
Like many small molecules, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of 4-(Methylamino)benzamide hydrochloride’s action depend on its specific interactions with its target enzymes. By inhibiting these enzymes, it can alter their associated biological processes, potentially leading to therapeutic effects. For example, by inhibiting Kallikrein-1, it may help reduce inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylamino)benzamide hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target enzymes. Furthermore, individual factors such as a patient’s age, health status, and genetic makeup can also influence the compound’s efficacy and potential side effects .
Propriétés
IUPAC Name |
4-(methylamino)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-10-7-4-2-6(3-5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPXKGUXGXVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193389-02-4 | |
| Record name | 4-(methylamino)benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)




![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)




